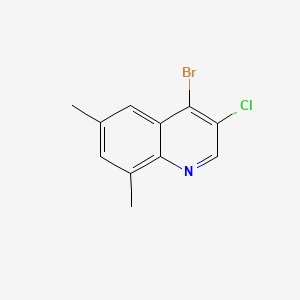
Phenyl(2,4,6-trichloropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,4,6-trichloropyridin-3-yl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl3NO and its molecular weight is 286.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Phenyl(2,4,6-trichloropyridin-3-yl)methanone has been utilized in the synthesis of various compounds with significant biological activities. For instance, it's been involved in the synthesis of dihydronaphthalene isomers with potent antiestrogenic activity, demonstrated through both oral and subcutaneous administration in rats and mice. These compounds have shown a very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones et al., 1979).
Neuroprotective and Analgesic Properties
This compound derivatives, such as F 13640, have been reported to exhibit neuroprotective and analgesic properties. They have been studied for their potential in alleviating allodynia in rats with spinal cord injury and demonstrating a curative-like action on pathological pain through high-efficacy 5-HT(1A) receptor activation (Colpaert et al., 2004). Moreover, these compounds have been shown to provide neuroprotection in a mouse model of cerebral palsy by preventing the fall in ATP levels caused by hypoxia in astrocytes (Largeron et al., 2001).
Anti-Inflammatory and Gastroprotective Effects
The compound has also been used to synthesize chalcones, which exhibit anti-inflammatory and gastroprotective activities. These synthesized chalcones have shown significant efficacy in inhibiting carrageenan-induced rat paw edema and acetylsalicylic acid-induced ulceration in Wistar rats, highlighting their potential therapeutic applications (Okunrobo et al., 2006).
Potential in Metabolic Disorder Treatment
Furthermore, this compound derivatives have shown promise in treating metabolic disorders. S 4048, a derivative of chlorogenic acid and specifically inhibiting the glucose-6-phosphate translocating component T1 of the glucose-6-phosphatase system, has exhibited effects on carbohydrate and lipid parameters in rats, potentially useful for studying aspects of type 1 glycogen storage disease and modulating hepatic glucose production in type 2 diabetes (Herling et al., 1999).
Propriétés
IUPAC Name |
phenyl-(2,4,6-trichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-6-9(14)16-12(15)10(8)11(17)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLIELIYHJIUPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


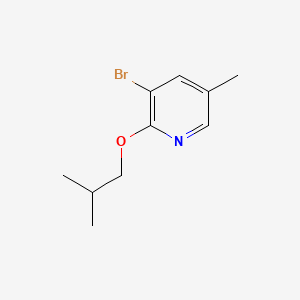
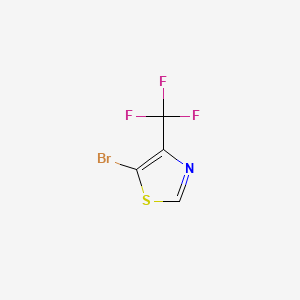

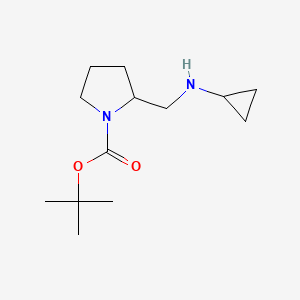
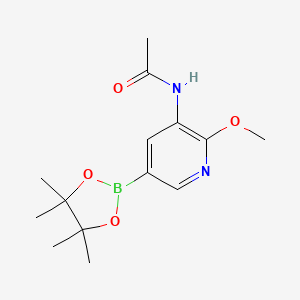

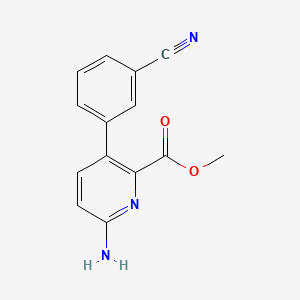
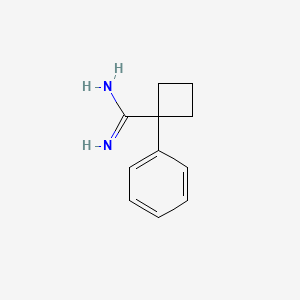


![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B578707.png)
